Cas no 1592302-87-8 (3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine)

3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a tert-butyl group at the 3-position and an isopropyl substituent at the 4-position, contributing to steric hindrance and enhanced stability. The amine functionality at the 5-position offers reactivity for further derivatization, making it a versatile intermediate in synthetic chemistry. This compound may exhibit favorable physicochemical properties, such as improved solubility and bioavailability, depending on its formulation. Its structural motifs are of interest in the development of biologically active molecules, particularly in medicinal chemistry for targeting specific enzyme systems or receptor interactions.
3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine structure
1592302-87-8 structure
Product Name:3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine
CAS No:1592302-87-8
MF:C11H21N3
MW:195.304542303085
CID:5697582
PubChem ID:116228145
Update Time:2025-11-02

3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1148070
    • 1592302-87-8
    • 3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine
    • 1H-Pyrazol-5-amine, 3-(1,1-dimethylethyl)-1-methyl-4-(1-methylethyl)-
    • Inchi: 1S/C11H21N3/c1-7(2)8-9(11(3,4)5)13-14(6)10(8)12/h7H,12H2,1-6H3
    • InChI Key: YKUWOSOEPIHJGO-UHFFFAOYSA-N
    • SMILES: N1(C)C(=C(C(C)C)C(C(C)(C)C)=N1)N

Computed Properties

  • Exact Mass: 195.173547683g/mol
  • Monoisotopic Mass: 195.173547683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.00±0.1 g/cm3(Predicted)
  • Boiling Point: 299.9±28.0 °C(Predicted)
  • pka: 5.12±0.10(Predicted)

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Additional information on 3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine

Comprehensive Overview of 3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine (CAS No. 1592302-87-8)

3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine (CAS No. 1592302-87-8) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and material science. This pyrazole derivative is characterized by its unique structural features, including a tert-butyl group, a methyl group, and an isopropyl substituent, which contribute to its diverse applications and reactivity. Researchers and industry professionals are increasingly interested in this compound due to its potential as a building block for pharmaceutical intermediates and functional materials.

The molecular structure of 3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine makes it a valuable candidate for drug discovery and catalyst design. Its pyrazole core is known for its ability to form stable complexes with metals, which is why it is often explored in coordination chemistry. Additionally, the presence of the amine functional group enhances its reactivity, enabling it to participate in various organic synthesis reactions. This compound is particularly relevant in the context of green chemistry, as researchers seek sustainable methods to synthesize and utilize such heterocyclic compounds.

In recent years, the demand for 3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine has risen due to its potential applications in crop protection and pest management. Agrochemical companies are investigating its efficacy as a bioactive agent that can be integrated into environmentally friendly formulations. The compound's stability under various environmental conditions makes it a promising candidate for sustainable agriculture, aligning with global trends toward reducing the ecological footprint of farming practices.

From a commercial perspective, 3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine is available in high purity grades to meet the stringent requirements of pharmaceutical research and industrial applications. Suppliers often highlight its low toxicity profile and compatibility with standard laboratory protocols, making it a preferred choice for chemists and engineers. The compound's CAS No. 1592302-87-8 serves as a unique identifier, ensuring accurate sourcing and regulatory compliance across international markets.

One of the most frequently asked questions about 3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine revolves around its synthetic pathways. Researchers are keen to understand the most efficient methods for its production, including microwave-assisted synthesis and catalytic hydrogenation. These techniques are part of broader efforts to optimize chemical manufacturing processes, reducing energy consumption and waste generation. The compound's versatility also makes it a subject of interest in computational chemistry, where scientists use molecular modeling to predict its behavior in complex systems.

The future of 3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine looks promising, with ongoing studies exploring its potential in advanced materials such as polymers and nanocomposites. Its ability to act as a ligand or cross-linking agent opens up possibilities for creating materials with tailored properties, such as enhanced durability or conductivity. As industries continue to prioritize innovation and sustainability, this compound is poised to play a pivotal role in the development of next-generation technologies.

In conclusion, 3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine (CAS No. 1592302-87-8) is a multifaceted compound with wide-ranging applications in pharmaceuticals, agrochemicals, and material science. Its unique structural attributes and reactivity profile make it a valuable asset for researchers and industries alike. As scientific advancements continue to unfold, this pyrazole derivative is expected to remain at the forefront of innovation, addressing some of the most pressing challenges in modern chemistry and technology.

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